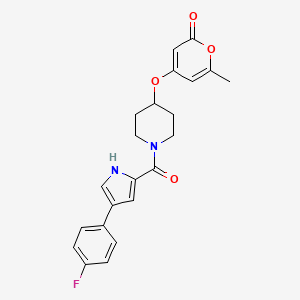

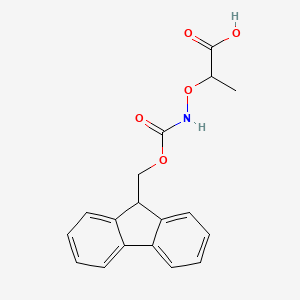

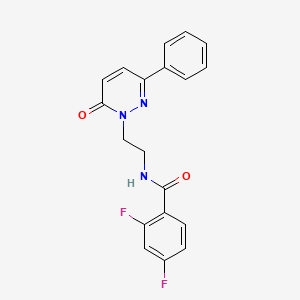

4-((1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a synthetic 1, 4-disubstituted piperidine . It has been evaluated for its antiplasmodial activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum . The compound is part of a group of molecules that have been studied due to the emergence of resistance to artemisinins and some of their combinations in chemotherapy of clinical malaria .

Applications De Recherche Scientifique

Synthetic Routes and Chemical Modifications

The compound falls within a broad category of chemicals involved in synthetic organic chemistry research, particularly in the synthesis of polyfunctionalized pyran derivatives and related compounds. Research shows that compounds with similar structures can be efficiently synthesized through one-pot multicomponent reactions, highlighting their potential for generating a variety of bioactive molecules with diverse functionalities. For instance, polyfunctionalized 4H-pyran derivatives bearing fluorochloro pyridyl moiety have been prepared via piperidine-catalyzed reactions, demonstrating an efficient route to target compounds with short reaction times and high yields (Ye et al., 2010). Similarly, microwave-assisted procedures have been developed for the synthesis of polysubstituted 4H-Pyran derivatives, showing potential for rapid and efficient chemical synthesis with applications in anticancer activity (Hadiyal et al., 2020).

Biological Activities and Therapeutic Potentials

The structural features of this compound suggest potential for biological activities, as evidenced by related research on pyran derivatives and their applications. For example, novel fluoro substituted benzo[b]pyran compounds have been identified with anti-lung cancer activity, indicating the therapeutic potential of similar structures in oncology (Hammam et al., 2005). The antimicrobial properties of related compounds have also been documented, as seen in the synthesis and evaluation of pyran derivatives for their antibacterial and antifungal activities (Okasha et al., 2022).

Drug Discovery and Development

In the realm of drug discovery, compounds with similar structural motifs have been explored for their potential as inhibitors in various therapeutic targets. For example, aurora kinase inhibitors based on related chemical structures have been investigated for their potential in treating cancer, showcasing the relevance of such compounds in the development of new anticancer drugs (ヘンリー,ジェームズ, 2006). Additionally, the synthesis and biological evaluation of spiro-piperidin-4-ones as antimycobacterial agents highlight the compound's potential application in addressing infectious diseases (Kumar et al., 2008).

Orientations Futures

Propriétés

IUPAC Name |

4-[1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl]oxy-6-methylpyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O4/c1-14-10-19(12-21(26)28-14)29-18-6-8-25(9-7-18)22(27)20-11-16(13-24-20)15-2-4-17(23)5-3-15/h2-5,10-13,18,24H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNXNCCHPBPTNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-(phenylsulfanylmethyl)pyrazole](/img/structure/B2530065.png)

![3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2530068.png)

![2-(3-fluorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2530081.png)